Cas no 83908-32-1 (1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]-)

1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]- structure
83908-32-1 structure
Product name:1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]-
CAS No:83908-32-1
MF:C11H12N3F3
MW:243.22828
CID:725535
PubChem ID:135413498

1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]-
    • BW 540C
    • N-methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine
    • DTXSID20232801
    • 1H-Pyrazol-3-amine, 4,5-dihydro-N-methyl-1-(3-(trifluoromethyl)phenyl)-
    • 4,5-Dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
    • BW-540-C
    • BW-540C
    • SCHEMBL9813214
    • 3-methylamino-1-(3-trifluoromethylphenyl)-2-pyrazoline
    • 83908-32-1
    • Inchi: InChI=1S/C11H12F3N3/c1-15-10-5-6-17(16-10)9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H,15,16)
    • InChI Key: MWRJSSGQTGTSKH-UHFFFAOYSA-N
    • SMILES: CN=C1CCN(N1)C2=CC=CC(=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 243.098332
  • Monoisotopic Mass: 243.098332
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 27.6

Experimental Properties

  • Density: 1.3
  • Boiling Point: 294.2°C at 760 mmHg
  • Flash Point: 131.7°C
  • Refractive Index: 1.537

1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]- Related Literature

Additional information on 1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]-

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